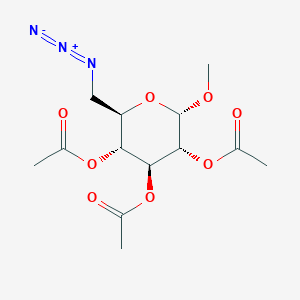

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside

Vue d'ensemble

Description

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside is a biochemical compound extensively employed in drug synthesis and development. This compound, with its distinctive chemical configuration, holds immense potential in studying precise disease pathways entrenched in carbohydrate metabolism.

Méthodes De Préparation

The synthesis of Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside typically involves the acetylation of methyl 6-azido-6-deoxy-alpha-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The compound is then purified through crystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups using reagents like triphenylphosphine.

Reduction Reactions: The azido group can be reduced to an amine using hydrogenation or other reducing agents.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common reagents used in these reactions include triphenylphosphine, hydrogen gas, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

- Glycosylation Reactions:

- Synthesis of Nucleosides:

- Photolysis Studies:

Biochemical Applications

-

Drug Development:

- The azido functionality is particularly important in medicinal chemistry for creating prodrugs that can be activated under specific conditions. This property is exploited in designing drugs with improved bioavailability and targeted delivery mechanisms.

- Bioconjugation:

-

Carbohydrate Chemistry:

- In carbohydrate chemistry, this compound acts as a precursor to various derivatives that are essential for studying glycoproteins and glycolipids, which play critical roles in cell signaling and recognition processes.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The compound’s acetyl groups can be hydrolyzed to reveal hydroxyl groups, which can further interact with enzymes and other biological molecules.

Comparaison Avec Des Composés Similaires

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside is unique due to its azido group and multiple acetyl groups. Similar compounds include:

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-quinovoside: Similar structure but different stereochemistry.

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose: Another azido sugar used in carbohydrate research

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Activité Biologique

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside (Ac 6AzGlc) is a chemically modified sugar that has garnered attention in the field of glycobiology and metabolic labeling. Its azido group allows for bioorthogonal reactions, making it a valuable tool for studying glycosylation processes and cellular metabolism. This article delves into the biological activity of Ac 6AzGlc, highlighting its mechanisms, applications, and relevant research findings.

- Chemical Formula : C₁₃H₁₉N₃O₈

- Molecular Weight : 345.305 g/mol

- CAS Number : 21893-05-0

- MDL Number : MFCD08703846

Ac 6AzGlc functions primarily as a metabolic chemical reporter (MCR). Upon administration to mammalian cells, it is incorporated into glycoproteins and glycolipids, allowing researchers to visualize and study glycosylation patterns through bioorthogonal reactions. The azido group can react with various alkyne-tagged probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the labeling of proteins for subsequent analysis.

Cellular Uptake and Labeling

Studies have demonstrated that Ac 6AzGlc can effectively label a wide range of proteins within mammalian cells. For instance, NIH3T3 and H1299 cell lines treated with Ac 6AzGlc exhibited dose-dependent labeling patterns. The concentration of Ac 6AzGlc was varied from low to high (e.g., 50 μM to 200 μM), revealing that higher concentrations resulted in increased protein labeling intensity .

Selectivity for Glycoproteins

Research indicates that Ac 6AzGlc shows selectivity for intracellular proteins over cell-surface glycoproteins. This was evidenced by comparing labeling patterns with other MCRs such as Ac 4GalNAz and Ac 4ManNAz. The unique labeling patterns observed suggest that Ac 6AzGlc preferentially modifies specific classes of proteins involved in intracellular signaling and metabolism .

Study 1: Protein Modification Analysis

In a study examining the metabolic incorporation of Ac 6AzGlc, researchers treated NIH3T3 cells with the compound and subsequently analyzed lysates using in-gel fluorescence techniques. The results showed a distinct labeling pattern for O-linked glycoproteins, confirming the compound's utility in identifying glycosylation sites within proteins .

Study 2: OGT Activity Assessment

Another significant study focused on the role of O-linked N-acetylglucosamine transferase (OGT) in modifying proteins with Ac 6AzGlc. Cells were treated with an OGT inhibitor alongside Ac 6AzGlc to assess the impact on protein modification levels. The findings indicated that OGT is essential for the incorporation of Ac 6AzGlc into target proteins, highlighting its role in cellular glycosylation processes .

Applications in Research

Ac 6AzGlc has broad applications in research, particularly in:

- Glycobiology : Understanding glycosylation patterns and their implications in health and disease.

- Metabolic Labeling : Visualizing cellular processes involving carbohydrates.

- Drug Development : Exploring potential therapeutic targets related to glycan modifications.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(azidomethyl)-6-methoxyoxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O8/c1-6(17)21-10-9(5-15-16-14)24-13(20-4)12(23-8(3)19)11(10)22-7(2)18/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMTXDYAGCJCDG-LBELIVKGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.